molecular formula C11H14O3 B13982264 Methyl 2-ethoxy-5-methylbenzoate

Methyl 2-ethoxy-5-methylbenzoate

Cat. No.: B13982264
M. Wt: 194.23 g/mol
InChI Key: YFHCEDCZLWREOJ-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derivative of benzoic acid, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethoxy-5-methylbenzoate can be synthesized through the esterification of 2-ethoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: 2-ethoxy-5-methylbenzoic acid.

    Reduction: 2-ethoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-ethoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in ester hydrolysis, the compound undergoes cleavage by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in its action are determined by the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-methylbenzoate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-ethoxy-5-methylbenzoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-ethoxy-5-methylbenzoate is unique due to the presence of both an ethoxy and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-ethoxy-5-methylbenzoate

InChI

InChI=1S/C11H14O3/c1-4-14-10-6-5-8(2)7-9(10)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

YFHCEDCZLWREOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(=O)OC

Origin of Product

United States

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